molecular formula C24H26N4O12 B8097185 PC Mal-NHS carbonate ester

PC Mal-NHS carbonate ester

Cat. No.: B8097185
M. Wt: 562.5 g/mol
InChI Key: YDJBJIRRIMMTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, purification, and characterization .

Industrial Production Methods

Industrial production of PC Mal-NHS carbonate ester involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is produced under controlled conditions to maintain its stability and reactivity. The final product is typically stored at -20°C to preserve its integrity .

Chemical Reactions Analysis

Types of Reactions

PC Mal-NHS carbonate ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are amide bonds (from NHS ester reactions) and thioether bonds (from maleimide reactions), which are stable and useful for various bioconjugation applications .

Scientific Research Applications

PC Mal-NHS carbonate ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

PC Mal-NHS carbonate ester exerts its effects through the formation of covalent bonds with target molecules. The maleimide group reacts with thiol groups, while the NHS ester group reacts with primary amines. These reactions result in the formation of stable thioether and amide bonds, respectively, enabling the conjugation of various biomolecules and drugs .

Comparison with Similar Compounds

PC Mal-NHS carbonate ester is unique due to its dual reactivity with both thiol and amine groups, making it highly versatile for bioconjugation applications. Similar compounds include:

This compound stands out due to its photocleavable nature, allowing for controlled release of conjugated molecules under specific light conditions .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-[4-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O12/c1-14(39-24(34)40-27-22(32)7-8-23(27)33)15-12-17(37-2)18(13-16(15)28(35)36)38-11-3-4-19(29)25-9-10-26-20(30)5-6-21(26)31/h5-6,12-14H,3-4,7-11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJBJIRRIMMTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCN2C(=O)C=CC2=O)OC)OC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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